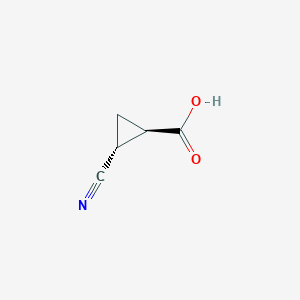

trans-2-Cyanocyclopropane-1-carboxylic acid

Vue d'ensemble

Description

trans-2-Cyanocyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Mécanisme D'action

Target of Action

Trans-2-Cyanocyclopropane-1-carboxylic acid (CCCP) primarily targets the O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .

Mode of Action

CCCP interacts with its target, OASS-A, by binding to it . This binding is based on structural determinants grasped by analyzing a group of synthetic pentapeptides known to efficiently bind OASS-A from Haemophilus influenzae (HiOASS-A) . The binding of CCCP to OASS-A inhibits the enzyme, thereby disrupting the biosynthesis of cysteine in the microorganisms .

Biochemical Pathways

The primary biochemical pathway affected by CCCP is the cysteine biosynthesis pathway . By inhibiting OASS-A, CCCP disrupts this pathway, leading to a decrease in the production of cysteine, an essential amino acid for many microorganisms . The downstream effects of this disruption can include impaired growth and survival of the microorganisms .

Pharmacokinetics

Given its molecular weight of 1111 , it is likely that CCCP has good bioavailability and can be distributed throughout the body

Result of Action

The primary result of CCCP’s action is the inhibition of cysteine biosynthesis in microorganisms . This can lead to impaired growth and survival of the microorganisms, making CCCP a potential tool for combating bacterial resistance to antibiotics .

Analyse Biochimique

Biochemical Properties

Trans-2-Cyanocyclopropane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis in microorganisms . The interaction between this compound and O-acetylserine sulfhydrylase is characterized by the compound’s ability to bind to the enzyme’s active site, thereby inhibiting its activity. This inhibition can disrupt the biosynthesis of cysteine, which is essential for the survival of certain pathogenic microorganisms.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the inhibition of O-acetylserine sulfhydrylase by this compound leads to a decrease in cysteine production, which can impair cell growth and proliferation Additionally, this compound may influence cell signaling pathways and gene expression related to sulfur metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound’s cyclopropane ring structure allows it to fit into the active site of O-acetylserine sulfhydrylase, where it forms stable interactions with key amino acid residues . This binding inhibits the enzyme’s catalytic activity, preventing the conversion of O-acetylserine to cysteine. Additionally, this compound may interact with other enzymes and proteins involved in sulfur metabolism, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits O-acetylserine sulfhydrylase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function. Threshold effects have been observed, where a certain dosage is required to achieve enzyme inhibition, but exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as O-acetylserine sulfhydrylase, influencing the biosynthesis of cysteine . This interaction can affect metabolic flux and the levels of metabolites involved in sulfur metabolism. Additionally, this compound may impact other metabolic pathways by modulating the activity of enzymes and proteins involved in amino acid synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid typically involves the cyclopropanation of olefins using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented.

Analyse Des Réactions Chimiques

Types of Reactions: trans-2-Cyanocyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The conditions for these reactions vary depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds.

Applications De Recherche Scientifique

Plant Growth Regulation

Ethylene Biosynthesis Precursor

trans-2-Cyanocyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key precursor in the biosynthesis of ethylene, a critical plant hormone. Ethylene regulates numerous physiological processes including seed germination, fruit ripening, and leaf senescence. The application of trans-2-CC can influence these processes by modulating ethylene production.

Research Findings

Recent studies have indicated that exogenous application of ACC or its analogs can mimic ethylene's effects in various plant species. For instance, the application of trans-2-CC has been shown to enhance fruit ripening and improve stress responses in plants by increasing ethylene levels . This suggests that trans-2-CC could be utilized as an effective agent to regulate growth and development in agricultural settings.

Agricultural Practices

Enhancing Crop Yield

In agriculture, the application of compounds that influence ethylene synthesis is crucial for improving crop yield and quality. This compound can be used to manipulate ethylene levels during critical growth phases, such as flowering and fruit development. This can lead to synchronized ripening and improved marketability of fruits .

Field Trials

Field trials assessing the impact of trans-2-CC on crop performance are essential for understanding its practical applications. Initial findings suggest that crops treated with this compound exhibit enhanced growth rates and improved resistance to environmental stresses, such as drought and salinity . These results highlight the potential for integrating trans-2-CC into sustainable agricultural practices.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Plant Growth Regulation | Modulates ethylene production; enhances seed germination and fruit ripening |

| Therapeutic Potential | Potential candidate for drug development; possible anti-inflammatory effects |

| Agricultural Practices | Improves crop yield; enhances stress resistance; promotes synchronized ripening |

Comparaison Avec Des Composés Similaires

1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.

trans-2-Phenylcyclopropane-1-carboxylic acid: Another cyclopropane derivative with different substituents.

Uniqueness: trans-2-Cyanocyclopropane-1-carboxylic acid is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives.

Activité Biologique

Trans-2-Cyanocyclopropane-1-carboxylic acid (trans-2-CC) is a cyclopropane derivative that has garnered attention in various fields of biological research, particularly in plant physiology and biochemistry. Its structural uniqueness and potential biological activities make it a compound of interest for understanding ethylene biosynthesis and its regulatory mechanisms in plants.

Chemical Structure and Properties

This compound is characterized by its three-membered cyclopropane ring, which is substituted with a cyano group and a carboxylic acid. This structure allows it to interact with various biological pathways, particularly those involving ethylene, a crucial plant hormone.

Ethylene Biosynthesis Inhibition

Trans-2-CC has been identified as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS), which plays a pivotal role in the biosynthesis of ethylene from S-adenosylmethionine (SAM). The inhibition of ACS can lead to reduced ethylene production, impacting various physiological processes in plants, including fruit ripening and stress responses .

Case Studies and Experimental Findings

- Inhibition of Ethylene Production : Studies have shown that trans-2-CC effectively reduces ethylene production in various plant tissues. For example, when applied to tomato fruit, trans-2-CC resulted in delayed ripening and reduced ethylene emission compared to control groups .

- Impact on Plant Growth : In experiments involving Arabidopsis thaliana, trans-2-CC application led to altered growth patterns, indicating its role in modulating plant development through ethylene signaling pathways .

- Stress Response Modulation : Research indicates that trans-2-CC may enhance drought tolerance in certain plant mutants by regulating stomatal density and function, thereby affecting transpiration rates .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of ACS activity. This inhibition disrupts the conversion of SAM to ACC, the precursor to ethylene, thereby reducing overall ethylene levels in plant tissues. This effect can be observed through various physiological changes:

- Altered Gene Expression : The reduction in ethylene leads to changes in the expression of genes associated with stress responses and developmental processes. For instance, genes involved in fruit ripening are downregulated when trans-2-CC is present .

- Physiological Changes : The compound's effect on stomatal behavior suggests a complex interaction with other hormonal pathways that regulate water use efficiency under drought conditions .

Data Table: Effects of this compound on Ethylene Production

| Experiment Type | Plant Species | Treatment Concentration | Ethylene Production (µL/kg/h) | Observations |

|---|---|---|---|---|

| Ripening Delay | Tomato | 100 µM | 5 | Significant delay in ripening |

| Stomatal Density | Arabidopsis thaliana | 50 µM | 10 | Increased drought tolerance |

| Growth Analysis | Arabidopsis thaliana | 200 µM | 15 | Altered growth patterns |

Propriétés

IUPAC Name |

(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246400 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-82-2 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.